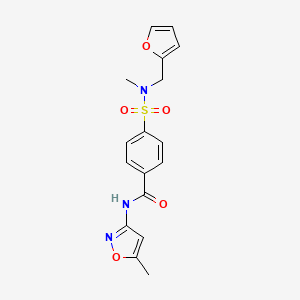

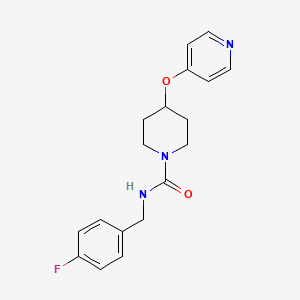

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

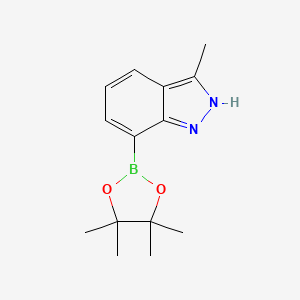

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide, also known as PZM21, is a synthetic opioid analgesic drug. It was discovered in 2016 by a team of researchers led by Dr. Brian Shoichet at the University of California, San Francisco. PZM21 has gained attention in the scientific community due to its unique properties and potential as a painkiller with fewer side effects than traditional opioids.

科学的研究の応用

Biological Activity and Applications

Analgesic and Anti-inflammatory Properties : A study detailed the synthesis and biological evaluation of sulfamethoxazole derivatives, demonstrating significant analgesic and anti-inflammatory activities. These activities were evident at a dose of 50 mg/kg, showcasing the potential therapeutic applications of these compounds in pain and inflammation management (Sahoo et al., 2020).

Antimicrobial and Antioxidant Effects : The same research also highlighted notable antimicrobial and antioxidant effects of certain derivatives, indicating their usefulness in combating microbial infections and oxidative stress (Sahoo et al., 2020).

Antiplasmodial Activity : New acyl derivatives of 3-aminofurazanes, related to the compound , showed promising activity against strains of Plasmodium falciparum, suggesting potential applications in malaria treatment. The activity was particularly dependent on the nature of the acyl moiety, with benzamides displaying significant effectiveness (Hermann et al., 2021).

Chemical Properties and Reactions

Reactivity and Synthesis : Studies have explored the chemical reactivity of similar compounds, detailing their synthesis and potential in generating new chemical entities. For example, the reaction between heterocyclic NH-acids and dibenzoylacetylene in the presence of triphenylphosphine led to the production of furan derivatives, showcasing the versatility of these compounds in organic synthesis (Yavari et al., 2002).

Corrosion Inhibition : Amino acid compounds related to the target compound have been investigated for their potential as corrosion inhibitors for steel in acidic solutions, demonstrating the compound's utility in industrial applications beyond biomedicine (Yadav et al., 2015).

特性

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-12-10-16(19-25-12)18-17(21)13-5-7-15(8-6-13)26(22,23)20(2)11-14-4-3-9-24-14/h3-10H,11H2,1-2H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIQMCDEIMDLAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)

![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)